4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol
Description
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H20N4O2/c18-16-15(17-19-12-3-1-2-4-13(12)20-17)14(22)10-21(16)9-11-5-7-23-8-6-11/h1-4,11,18,22H,5-10H2,(H,19,20) |
InChI Key |
WNZIJQTZKLQJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Formation of 2-pyrimidinylcyanamides :
β-Keto esters (e.g., ethyl acetoacetate) react with N-cyanoguanidine under acidic conditions to yield intermediates such as 2-pyrimidinylcyanamides. -
Cyclization with o-phenylenediamine :
The cyanamide intermediates react with o-phenylenediamine derivatives at elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF), forming the benzimidazole core. Chlorination with phosphoryl chloride (POCl₃) enhances electrophilicity for downstream functionalization.
Table 1: Benzimidazole Synthesis Optimization
| Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | DMF | 90 | 68 |
| Methyl benzoylacetate | Ethanol | 80 | 72 |
| N-Cyanoguanidine | Acetonitrile | 100 | 65 |
Challenges :
-
Steric hindrance from substituents on o-phenylenediamine reduces cyclization efficiency.
-
Over-chlorination may occur if POCl₃ stoichiometry exceeds 1.5 equivalents.
Preparation of the Tetrahydropyran-4-Ylmethyl Substituent
The tetrahydropyran (THP) unit is synthesized via Grignard reactions targeting 1-(tetrahydro-2H-pyran-4-yl)ethanone, followed by reduction and alkylation.
Method A: Grignard Addition to N-Methoxy-N-Methylamide
-
Formation of Weinreb amide :
Methyl tetrahydro-2H-pyran-4-carboxylate reacts with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. -
Grignard reaction :
Treatment with methylmagnesium bromide in tetrahydrofuran (THF) at −60°C yields 1-(tetrahydro-2H-pyran-4-yl)ethanone with 81% efficiency.
Representative Procedure :
"Add methylmagnesium bromide (3.0 M in ether) to a solution of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide in THF at −60°C. Warm to 0°C over 6 hours, quench with ammonium chloride, and extract with ethyl acetate. Purify via silica chromatography (hexanes:EtOAc gradient)."
Table 2: Tetrahydropyran Intermediate Characterization
| Intermediate | Yield (%) | ¹H NMR (δ, ppm) |
|---|---|---|
| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 81 | 3.95 (m, 2H), 2.12 (s, 3H) |
| 4-Acetyltetrahydro-4H-pyran | 75 | 3.42 (dt, 2H), 1.74 (m, 4H) |
Assembly of the Pyrrolidine Core
The 2,5-dihydro-1H-pyrrol-3-ol scaffold is constructed via intramolecular cyclization of γ-amino ketones.
Imine Formation and Cyclization:
-
Condensation :
5-Imino groups are introduced by reacting primary amines with ketones in the presence of ammonium acetate. -
Acid-mediated cyclization :
Hydrochloric acid (HCl) in refluxing ethanol facilitates pyrrolidine ring closure, with yields dependent on substituent electronics.
Critical Factor :
-
Electron-withdrawing groups on the benzimidazole enhance cyclization rates by stabilizing transition states.
Final Coupling and Functionalization
The three modules—benzimidazole, tetrahydropyran, and pyrrolidine—are conjugated via nucleophilic alkylation or Mitsunobu reactions.
Alkylation of Pyrrolidine Nitrogen:
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | −20 | 72 |
| K₂CO₃ | DMF | 25 | 58 |
| DBU | Acetonitrile | 40 | 65 |
Purification and Analytical Validation
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), followed by lyophilization.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
Key structural analogs include:
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (): Replaces the tetrahydro-2H-pyran-4-ylmethyl group with a 3-hydroxypropyl chain.
- (E)-4-(1H-Benzo[d]imidazol-2-yl)-1-((5-chloro-2-hydroxybenzylidene)amino)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (): Substitutes the tetrahydro-2H-pyran group with a 5-chloro-2-hydroxybenzylideneamino Schiff base.
Physical and Chemical Properties
- Solubility : The tetrahydro-2H-pyran group in the target compound enhances lipophilicity, reducing aqueous solubility compared to the 3-hydroxypropyl analog, which has a polar hydroxyl group for improved water solubility . The Schiff base analog’s chloro and aromatic groups further increase hydrophobicity .
- Stability: The imino group in all three compounds may hydrolyze under acidic conditions. The Schiff base analog is particularly susceptible to hydrolysis due to its labile C=N bond . The ether linkage in the tetrahydro-2H-pyran group confers stability under neutral conditions .
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a novel synthetic derivative that has garnered attention for its potential biological activities. This article discusses the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a benzimidazole moiety linked to a tetrahydro-pyran and a pyrrol derivative. This unique arrangement is hypothesized to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antitumor Activity : Many benzimidazole derivatives have been reported to possess anticancer properties. The compound is expected to follow this trend.
- Antimicrobial Properties : Benzimidazole derivatives are also noted for their effectiveness against various microbial strains.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth by interfering with cellular signaling pathways.
- Induction of Apoptosis : Some studies suggest that benzimidazole derivatives can trigger programmed cell death in cancer cells.
Antitumor Activity
A study evaluating various benzimidazole derivatives highlighted that those with structural similarities to our compound exhibited potent antitumor effects against several cancer cell lines. For instance, compounds tested showed IC50 values in the low micromolar range, indicating strong cytotoxicity against cancer cells such as HCC827 and NCI-H358 (IC50 values around 6.26 ± 0.33 μM) .
Antimicrobial Activity
Another study focused on the antimicrobial properties of benzimidazole derivatives found that certain compounds were effective against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 6.26 | HCC827 |
| Compound B | Antitumor | 16.00 | NCI-H358 |
| Compound C | Antimicrobial | <10 | Various Bacterial Strains |
| Compound D | Antifungal | 15.00 | Candida albicans |
Q & A
Q. What are the recommended methods for structural characterization of this compound?
The compound’s structure can be confirmed using X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic techniques. For example:
- 1H/13C NMR : Assign peaks to protons and carbons in the benzimidazole, tetrahydro-2H-pyran, and dihydropyrrolone moieties. Chemical shifts for imino (δ ~8.5–9.5 ppm) and hydroxyl groups (δ ~12–14 ppm) are critical .
- FTIR : Identify key functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹, C=N stretch at ~1600–1650 cm⁻¹) .
- HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M–H]⁻ ions) .
Q. What is the standard synthetic route for this compound?
A typical synthesis involves:
- Cyclocondensation : React a benzimidazole precursor (e.g., 1H-benzimidazole-2-carbaldehyde) with a pyrrolidinone derivative in ethanol under reflux (2–4 hours) .
- Purification : Recrystallize the product from a DMF–EtOH (1:1) mixture to remove unreacted starting materials .
- Yield optimization : Adjust stoichiometry (1:1 molar ratio) and monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How can solubility and stability be assessed under experimental conditions?
- Solubility screening : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) at 25°C.
- pH stability : Use buffered solutions (e.g., ammonium acetate buffer, pH 6.5 ) and analyze degradation via HPLC over 24–72 hours.
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
Q. What functional groups dictate its reactivity?
The 5-imino group and 3-hydroxyl group are key:
- The imino group participates in tautomerization (keto-enol equilibria), affecting hydrogen-bonding interactions .
- The hydroxyl group may undergo derivatization (e.g., acetylation or silylation) for stability studies .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Chromatography : Use flash silica gel chromatography (gradient elution with ethyl acetate/hexane) to isolate high-purity fractions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yield .
Q. What challenges arise in X-ray crystallographic analysis, and how are they resolved?
Q. How can pharmacological activity be evaluated in vitro?
- Kinase inhibition assays : Use a fluorescence-based assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDK2) at 1–10 µM compound concentrations .
- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa or MCF-7) using the MTT assay, with IC₅₀ calculations via nonlinear regression .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only replicates .
Q. How can structure-activity relationships (SAR) be investigated?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 3K1 ). Focus on hydrogen bonds between the hydroxyl group and active-site residues .
- Derivatization : Synthesize analogues with modified substituents (e.g., replacing tetrahydro-2H-pyran with piperidine) and compare bioactivity .
Q. What methodologies assess environmental fate and ecotoxicity?
- Abiotic degradation : Perform photolysis studies under UV light (λ = 254 nm) in aqueous solutions, analyzing breakdown products via LC-MS/MS .
- Biotic transformation : Incubate with soil microbiota (e.g., OECD 307 guideline) and quantify metabolite formation .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
